N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide
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Overview
Description
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 3-chlorophenyl group, an oxoethyl linker, and a benzenesulfonamide moiety with methoxy and dimethyl substitutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with piperazine under controlled conditions to form the 3-chlorophenylpiperazine intermediate.
Introduction of the Oxoethyl Linker: The intermediate is then reacted with an oxoethylating agent, such as ethyl chloroformate, to introduce the oxoethyl linker.
Sulfonamide Formation: The final step involves the reaction of the oxoethyl intermediate with 4-methoxy-N,3-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and sulfonamide moieties, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Hydroxylated derivatives.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Scientific Research Applications
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide .
- **N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(3,4-difluorophenyl)methanesulfonamide .
- **4-chloro-N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-N-(2,6-dichlorobenzyl)benzenesulfonamide.
Uniqueness
N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N,3-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and dimethyl groups on the benzenesulfonamide moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in research and industry.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16-13-19(7-8-20(16)29-3)30(27,28)23(2)15-21(26)25-11-9-24(10-12-25)18-6-4-5-17(22)14-18/h4-8,13-14H,9-12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEZYOFBTNXNOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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